molecular formula C20H21NO3S B2568291 Benzofuran-2-yl(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone CAS No. 1396864-34-8

Benzofuran-2-yl(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone

Cat. No.: B2568291
CAS No.: 1396864-34-8
M. Wt: 355.45
InChI Key: AEXUSGCVZPNNCG-UHFFFAOYSA-N
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Description

Benzofuran-2-yl(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone is a complex organic compound that features both benzofuran and furan moieties These heterocyclic structures are known for their significant biological activities and are commonly found in various natural products and synthetic pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran derivatives often involves constructing the benzofuran ring through cyclization reactions. One common method is the free radical cyclization cascade, which allows for the formation of complex polycyclic benzofuran compounds with high yield and fewer side reactions . Additionally, microwave-assisted synthesis (MWI) has been employed to obtain benzofuran-2-yl derivatives, offering a more efficient and rapid approach .

Industrial Production Methods

Industrial production of benzofuran derivatives typically involves large-scale organic synthesis techniques. These methods may include the use of proton quantum tunneling to construct benzofuran rings, which is advantageous due to its high yield and minimal side reactions . The scalability of these methods makes them suitable for producing significant quantities of the compound for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Benzofuran-2-yl(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

Benzofuran-2-yl(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzofuran-2-yl(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone is unique due to its combination of benzofuran and furan moieties, which may confer enhanced biological activities and therapeutic potential compared to other similar compounds. Its complex structure allows for diverse chemical modifications, making it a versatile compound in medicinal chemistry.

Properties

IUPAC Name

1-benzofuran-2-yl-[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3S/c22-20(19-12-16-4-1-2-6-18(16)24-19)21-9-7-15(8-10-21)13-25-14-17-5-3-11-23-17/h1-6,11-12,15H,7-10,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEXUSGCVZPNNCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSCC2=CC=CO2)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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